5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

PAD4 inhibition Rheumatoid arthritis Epigenetic therapeutics

5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 952569-58-3; IUPAC name: 1H-pyrrole-2,5-dicarboxylic acid 2-ethyl ester) is a heterocyclic building block with molecular formula C8H9NO4 and molecular weight 183.16 g/mol. The compound features a pyrrole core bearing a carboxylic acid group at the 2-position and an ethoxycarbonyl ester at the 5-position.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 952569-58-3
Cat. No. B1268508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid
CAS952569-58-3
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(N1)C(=O)O
InChIInChI=1S/C8H9NO4/c1-2-13-8(12)6-4-3-5(9-6)7(10)11/h3-4,9H,2H2,1H3,(H,10,11)
InChIKeyBMQLZHDFXVPFKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 952569-58-3): Pyrrole-2,5-dicarboxylate Scaffold with Validated PAD4 Inhibitor Intermediate Application


5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 952569-58-3; IUPAC name: 1H-pyrrole-2,5-dicarboxylic acid 2-ethyl ester) is a heterocyclic building block with molecular formula C8H9NO4 and molecular weight 183.16 g/mol [1]. The compound features a pyrrole core bearing a carboxylic acid group at the 2-position and an ethoxycarbonyl ester at the 5-position. This specific 2,5-dicarboxylate substitution pattern distinguishes it from other pyrrole carboxylates and is explicitly disclosed as a synthetic intermediate in patents describing PAD4 (peptidylarginine deiminase 4) inhibitor programs [2]. The compound is commercially available at 95% minimum purity specification with recommended storage at 2–8°C [3].

Why Generic Pyrrole-2-carboxylates Cannot Substitute for 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid in Regioselective Synthesis


Generic substitution with structurally related pyrrole carboxylates is not viable for users requiring the precise 2,5-dicarboxylate regiochemistry. Positional isomerism fundamentally alters the electronic distribution and hydrogen-bonding topology of the pyrrole ring. For instance, the 3-carboxylic acid regioisomer (5-(ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid, CAS 1179362-83-4) differs only by carboxyl placement at C3 versus C2, yet this seemingly minor change reconfigures the available hydrogen bond donor/acceptor geometry and can dramatically alter recognition by enzymatic active sites . Additionally, the ethyl ester at the 5-position provides differential lipophilicity and metabolic stability compared to methyl ester analogs , as evidenced by calculated physicochemical parameters showing LogP = 1.78 and pH-dependent LogD values ranging from -0.42 (pH 5.5) to -1.50 (pH 7.4) [1]. These differences in ionization state and hydrogen-bonding capacity directly impact synthetic compatibility and potential off-target binding when the compound is incorporated into larger pharmacophores. The specific 2,5-substitution pattern is explicitly required in patent-disclosed PAD4 inhibitor synthetic routes [2].

Quantitative Comparative Evidence: 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid Versus Structural Analogs


Patent-Disclosed Application Specificity: PAD4 Inhibitor Intermediate Versus Generic Kinase Inhibitor Scaffolds

5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is explicitly disclosed in US Patent 11,198,681 B2 as a synthetic intermediate in the preparation of heteroaryl PAD4 inhibitors [1]. In contrast, generic pyrrole-2-carboxylate derivatives lacking the 2,5-dicarboxylate substitution pattern are primarily associated with broader kinase inhibition applications (e.g., ERK5, JAK, Chk1) without validated PAD4 targeting [2]. The PAD4 inhibitor patent specifically utilizes the 2,5-dicarboxylate ester motif as a core building block for further elaboration, establishing a documented application niche that generic pyrrole-2-carboxylates cannot fulfill.

PAD4 inhibition Rheumatoid arthritis Epigenetic therapeutics

Regioisomer Structural Differentiation: 2-Carboxylic Acid Versus 3-Carboxylic Acid Isomer

The target compound (CAS 952569-58-3) features the carboxylic acid group at the 2-position of the pyrrole ring, whereas its regioisomer 5-(ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid (CAS 1179362-83-4) places the acid at the 3-position. This positional difference alters the hydrogen-bonding vector geometry and electronic distribution across the heterocycle . Commercially, the 3-carboxylic acid isomer is available at higher purity (98%) but commands a substantial price premium: $135/250 mg, $370/g, and $1,290/5 g , whereas the target 2-carboxylic acid is typically supplied at 95% purity with more economical pricing for bulk research applications . This pricing differential reflects distinct synthetic routes and differing demand profiles.

Regioselective synthesis Pyrrole functionalization Medicinal chemistry

Physicochemical Property Differentiation: Predicted LogD and Ionization Profile

ACD/Labs Percepta predictions indicate that 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid possesses a calculated LogP of 1.78 and pH-dependent LogD values of -0.42 at pH 5.5 and -1.50 at pH 7.4 [1]. The strongly negative LogD at physiological pH reflects the ionization of the 2-carboxylic acid group (pKa estimated ~3–4), conferring high aqueous solubility relative to neutral pyrrole analogs. In comparison, the parent pyrrole-2-carboxylic acid (CAS 634-97-9) lacks the 5-ethoxycarbonyl substituent and has a lower molecular weight (111.10 g/mol vs. 183.16 g/mol) with correspondingly different lipophilicity and hydrogen-bonding capacity [2]. The ethyl ester moiety in the target compound provides a balance of moderate lipophilicity (LogP = 1.78) for membrane permeability while maintaining aqueous solubility via the ionizable carboxylate.

Physicochemical properties Drug-likeness LogD prediction

Purity Specification and Stability Profile: Validated Storage Conditions

Commercially available 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is supplied with a minimum purity specification of 95%, as certified by multiple vendors including AKSci (Catalog 6387AC) and Beyotime (Catalog Y158780) [1]. Recommended long-term storage conditions are explicitly defined as 2–8°C (refrigerated) [1], indicating that the compound requires controlled temperature storage to maintain integrity, unlike more stable pyrrole analogs that can be stored at ambient temperature. The compound has 5 hydrogen bond acceptors and 2 hydrogen bond donors [2], contributing to potential hygroscopicity and necessitating dry storage conditions. No GHS hazard classification is assigned, and the compound is not regulated as hazardous material for DOT/IATA transport .

Compound stability Storage optimization Quality control

Synthetic Utility: Orthogonal Functional Group Differentiation for Sequential Derivatization

The compound contains two distinct carboxyl-derived functional groups at the 2- and 5-positions: a free carboxylic acid (C2) and an ethyl ester (C5). This orthogonal functionality enables sequential, chemoselective derivatization without requiring additional protection/deprotection steps . In contrast, the symmetrically substituted dimethyl 1H-pyrrole-2,5-dicarboxylate or diacid analogs lack this built-in orthogonality. Patent-disclosed synthetic routes for PAD4 inhibitors exploit this feature, using the free acid for amide bond formation while retaining the ester for subsequent hydrolysis or transesterification [1]. The compound has 4 freely rotating bonds [2], conferring conformational flexibility that may facilitate productive binding interactions in target proteins.

Orthogonal protection Sequential derivatization Building block versatility

Validated Research and Industrial Use Cases for 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid


PAD4 Inhibitor Discovery and Lead Optimization

This compound serves as a key synthetic intermediate in the preparation of heteroaryl PAD4 inhibitors, as explicitly disclosed in US Patent 11,198,681 B2 [1]. Researchers developing therapeutics for rheumatoid arthritis, NETosis-related inflammatory disorders, or oncology indications where PAD4-mediated citrullination is implicated should prioritize this building block. The orthogonal acid/ester functionality enables sequential amide coupling at C2 followed by ester hydrolysis and further derivatization at C5, aligning directly with the patent-disclosed synthetic strategy [1].

Regioselective Pyrrole Library Synthesis Requiring Defined 2,5-Substitution

For medicinal chemistry programs exploring pyrrole-based pharmacophores, the precise 2,5-dicarboxylate regiochemistry is essential. The 3-carboxylic acid isomer (CAS 1179362-83-4) would yield fundamentally different spatial presentation of the carboxylate pharmacophore . Researchers constructing focused libraries around the pyrrole-2,5-dicarboxylate scaffold should select this compound to ensure regiochemical fidelity in structure-activity relationship studies. The refrigerated storage requirement (2–8°C) must be accommodated in laboratory inventory planning [2].

Physicochemical Property Optimization in Fragment-Based Drug Discovery

With a predicted LogP of 1.78 and LogD (pH 7.4) of -1.50, this compound occupies a favorable physicochemical space for fragment-based screening [3]. The negative LogD at physiological pH predicts aqueous solubility suitable for biochemical assay conditions, while the ethyl ester provides a vector for growing fragment hits into lead compounds. The compound's 5 hydrogen bond acceptors and 2 hydrogen bond donors [3] offer multiple interaction points with protein targets, making it a versatile fragment for X-ray crystallography or NMR-based screening campaigns.

Orthogonal Building Block for Multi-Step Parallel Synthesis

The presence of both a free carboxylic acid and an ethyl ester on the same pyrrole core enables chemoselective derivatization without protecting group manipulations . This is particularly valuable in parallel synthesis workflows where minimizing synthetic steps directly impacts throughput and cost. The compound is commercially available at 95% minimum purity [2] and is not classified as hazardous for transport , facilitating procurement and handling in automated synthesis platforms.

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